3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Deprotection: The major product is the free amino acid with the Fmoc group removed.
Coupling: The major products are peptides formed by the reaction of the compound with other amino acids.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- (S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid is unique due to its specific structure, which includes a methyl group on the pentanoic acid chain. This structural feature can influence the compound’s reactivity and the properties of the peptides it forms. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of deprotection .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDMTAMWOIQTOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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